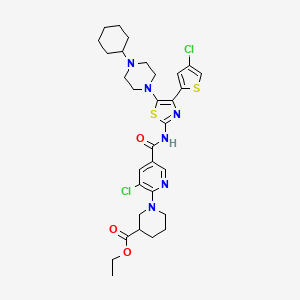

Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-YL)-5-(4-cyclohexylpiperazin-1-YL)thiazol-2-YL)carbamoyl)pyridin-2-YL)piperidine-3-carboxylate

Description

This compound is a structurally complex heterocyclic molecule featuring a pyridine core substituted with a piperidine-3-carboxylate ester, a chlorothiophene-linked thiazole ring, and a cyclohexylpiperazine moiety. Its design integrates multiple pharmacophoric elements:

- Cyclohexylpiperazine: Likely modulates solubility and blood-brain barrier penetration, a feature critical for CNS-targeted therapeutics.

The compound’s synthesis likely involves multi-step coupling reactions, such as carbamoyl formation between pyridine and thiazole precursors, followed by piperidine and ester functionalization.

Properties

Molecular Formula |

C31H38Cl2N6O3S2 |

|---|---|

Molecular Weight |

677.7 g/mol |

IUPAC Name |

ethyl 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-3-carboxylate |

InChI |

InChI=1S/C31H38Cl2N6O3S2/c1-2-42-30(41)20-7-6-10-39(18-20)27-24(33)15-21(17-34-27)28(40)36-31-35-26(25-16-22(32)19-43-25)29(44-31)38-13-11-37(12-14-38)23-8-4-3-5-9-23/h15-17,19-20,23H,2-14,18H2,1H3,(H,35,36,40) |

InChI Key |

RFIBVEOUYDYOTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(=O)NC3=NC(=C(S3)N4CCN(CC4)C5CCCCC5)C6=CC(=CS6)Cl)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-YL)-5-(4-cyclohexylpiperazin-1-YL)thiazol-2-YL)carbamoyl)pyridin-2-YL)piperidine-3-carboxylate, commonly referred to as compound 832087-95-3, is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 511.4 g/mol |

| CAS Number | 832087-95-3 |

Structure

The compound features a piperidine core substituted with various functional groups, including a thiazole moiety and a chlorothiophene ring. This structural complexity may contribute to its biological activity.

This compound is primarily studied for its role as an inhibitor of the nedd8-activating enzyme (NAE). NAE is crucial in the ubiquitin-proteasome system, which regulates protein degradation and cellular homeostasis. By inhibiting NAE, this compound may influence various cellular processes such as apoptosis and cell cycle progression .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting the nedd8 pathway, leading to the accumulation of pro-apoptotic factors.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

- Neuroprotective Properties : Some studies have indicated neuroprotective effects in models of neurodegenerative diseases, attributed to its ability to inhibit specific signaling pathways involved in neuronal death.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant apoptosis in breast and lung cancer cell lines. The mechanism was linked to the inhibition of NAE and subsequent activation of pro-apoptotic proteins .

- Inflammation Model : In an animal model of inflammation, administration of the compound reduced markers of inflammation significantly compared to control groups, suggesting its potential use in treating inflammatory diseases .

- Neuroprotection Study : A recent investigation highlighted its protective effects against oxidative stress-induced neuronal damage in vitro, indicating promise for future applications in neurodegenerative disease therapies .

Scientific Research Applications

Treatment of Thrombocytopenia

Avatrombopag is utilized to manage thrombocytopenia, a condition characterized by low platelet counts, which can lead to increased bleeding risks. It is particularly effective in patients undergoing procedures such as liver biopsy or those with chronic liver disease who are at risk of bleeding due to low platelet levels. The compound functions as a thrombopoietin receptor agonist, stimulating platelet production in the bone marrow.

Clinical Trials and Efficacy

Clinical studies have demonstrated the efficacy of Avatrombopag in increasing platelet counts in patients with chronic liver disease. In a pivotal trial, patients receiving Avatrombopag showed significant increases in platelet counts compared to those receiving placebo, allowing for safer medical procedures .

Crystalline Forms

Research has identified various crystalline forms of Avatrombopag, which are essential for ensuring stability and bioavailability. The novel crystalline form-M has been characterized using powder X-ray diffraction (PXRD) techniques, demonstrating unique stability properties that can influence the pharmacokinetics of the drug .

Pharmaceutical Composition

Avatrombopag is often formulated with excipients to enhance its solubility and absorption. These formulations are critical for optimizing therapeutic outcomes and ensuring patient compliance .

Regulatory Status

Avatrombopag has received regulatory approval from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for use in treating thrombocytopenia associated with chronic liver disease . Its approval underscores its significance in clinical practice.

Clinical Case Reports

Numerous case reports highlight the successful use of Avatrombopag in managing thrombocytopenia prior to invasive procedures. For instance, a study documented a patient with severe thrombocytopenia who achieved adequate platelet levels following treatment with Avatrombopag, facilitating a safe liver biopsy procedure .

Comparative Studies

Comparative studies have shown that Avatrombopag is more effective than traditional therapies for increasing platelet counts, providing an alternative for patients who do not respond well to existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key motifs:

Table 1: Structural and Functional Comparison

Key Findings :

Bioavailability : The target compound’s cyclohexylpiperazine and ethyl ester likely confer superior logP (~4.5 predicted) compared to ’s hydroxylphenyl analog (logP ~2.8), favoring membrane permeability .

Synthetic Complexity : The carbamoyl linkage in the target compound requires precise coupling conditions, contrasting with ’s pyrazolo-pyrimidines, which are synthesized via cyclization .

Preparation Methods

Synthesis of 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

- Starting materials: 4-chloro-2-acetylthiophene is brominated using pyridinium tribromide in a suitable solvent.

- Reaction: The brominated intermediate is treated with thiourea to form the thiazol-2-amine derivative.

- Purification: The product is purified by filtration, washing, and recrystallization in solvents such as acetonitrile.

- Yield and purity: Typically yields around 85-115 g with HPLC purity greater than 99%.

Formation of the Carbamoyl Pyridine Intermediate

- The thiazol-2-amine intermediate is reacted with 3-chloro-5-(piperidin-4-yl)pyridine derivatives.

- This step involves the use of coupling agents such as phosphorus oxychloride and pyridine to form the carbamoyl linkage.

- The reaction is performed at low temperatures (0–5°C) initially and then stirred at room temperature (25–30°C) for several hours.

- The crude product is isolated by filtration and washing with water.

Esterification to Form Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylate

- The carbamoyl pyridine intermediate is treated with ethylating agents in the presence of solvents like N,N-dimethylformamide (DMF).

- Heating at 60–85°C facilitates the esterification reaction.

- Cooling and solvent removal by filtration yield the crude ethyl ester.

- Further washing with ethyl acetate and drying produces the final product with high purity and yield (~86 g).

Crystallization and Isolation of Crystalline Form-M

- The target compound is dissolved in solvents such as dimethylformamide or mixtures of alcohol, chloro, ether, ester, or polar aprotic solvents.

- Crystallization is induced by controlled cooling, solvent removal, or addition of anti-solvents.

- The crystalline form-M is characterized by specific powder X-ray diffraction (PXRD) peaks at approximately 5.4°, 8.2°, 9.0°, 13.9°, and 18.0° 2θ ± 0.2°.

- This polymorph exhibits desirable physicochemical properties for pharmaceutical formulation.

Analytical Characterization

| Parameter | Details |

|---|---|

| Purity (HPLC) | >99% |

| Yield | Typically 80–90% depending on step |

| PXRD Peaks (2θ) | 5.4°, 8.2°, 9.0°, 13.9°, 18.0° ± 0.2° |

| Particle Size | <250 μm to <50 μm depending on milling/micronization |

| Solvents Used | DMF, acetonitrile, ethyl acetate, t-butanol, tetrahydrofuran, pyridine |

| Reaction Temperatures | -25°C to 85°C depending on step |

| Bases Used | Triethylamine, inorganic bases, organic bases |

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Bromination of 4-chloro-2-acetylthiophene | Pyridinium tribromide | -20 to -25°C | Alcohols, THF | Slow addition, stirring |

| Thiourea treatment | Thiourea | Room temp | Alcohols, chloro solvents | Purification via filtration and recrystallization |

| Carbamoyl coupling | Phosphorus oxychloride, pyridine | 0–30°C | Pyridine, DMF | 2 hours stirring |

| Esterification | Ethylating agent, DMF | 60–85°C | DMF, ethyl acetate | Heating and cooling cycles |

| Crystallization | Solvent removal, anti-solvent addition | 0–30°C | DMF, alcohols, ethers | Isolation of crystalline form-M |

Research Findings and Optimization Notes

- The crystalline form-M of the target compound shows enhanced stability and purity, making it suitable for pharmaceutical development.

- Use of polar aprotic solvents like DMF improves reaction efficiency and product crystallinity.

- Control of temperature during bromination and coupling steps is critical to minimize impurities such as bromo thiazole.

- Milling and micronization post-crystallization help achieve desired particle sizes for formulation.

- The process allows for scalable synthesis with reproducible yields and high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.